molecular formula C17H18N2O2S B15281753 N-[(4-propoxyphenyl)carbamothioyl]benzamide

N-[(4-propoxyphenyl)carbamothioyl]benzamide

Cat. No.: B15281753
M. Wt: 314.4 g/mol
InChI Key: DAVMSJRZDCENAN-UHFFFAOYSA-N
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Description

N-[(4-propoxyphenyl)carbamothioyl]benzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzamide moiety linked to a thiourea group, which is further substituted with a 4-propoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-propoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 4-propoxyphenyl isothiocyanate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(4-propoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

N-[(4-propoxyphenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of sensors and as a precursor for functional materials.

Mechanism of Action

The mechanism of action of N-[(4-propoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound can also interact with DNA and other nucleic acids, influencing gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
  • N-[(bis(dimethyl amino)methylene)carbamothioyl]benzamide

Uniqueness

N-[(4-propoxyphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-propoxyphenyl group enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets .

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(4-propoxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C17H18N2O2S/c1-2-12-21-15-10-8-14(9-11-15)18-17(22)19-16(20)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22)

InChI Key

DAVMSJRZDCENAN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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